molecular formula C9H9BrClNO B2720850 3-Bromo-7,8-dihydroquinolin-5(6H)-one hydrochloride CAS No. 2137987-02-9

3-Bromo-7,8-dihydroquinolin-5(6H)-one hydrochloride

Cat. No.: B2720850
CAS No.: 2137987-02-9
M. Wt: 262.53
InChI Key: KVKZDGFROFRNDI-UHFFFAOYSA-N
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Description

3-Bromo-7,8-dihydroquinolin-5(6H)-one hydrochloride is a useful research compound. Its molecular formula is C9H9BrClNO and its molecular weight is 262.53. The purity is usually 95%.
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Scientific Research Applications

Comparative Vibrational Spectroscopic Studies

A study by Lakshmi et al. (2011) compared the Raman and infrared spectra, geometry, frequency, and intensity of the vibrational bands of 5,7-dibromo-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline using Density Functional Theory (DFT). This research highlights the effects of halogen substituents on the vibrational frequencies of 8-hydroxyquinoline, providing insights into the molecular stability and bond strength through Natural Bond Orbital (NBO) analysis. It also explored molecular properties like Mulliken population analysis and electron density distribution, aiding in the understanding of chemical reactivity and charge transfer within these molecules (Lakshmi, Balachandran, & Janaki, 2011).

Photolabile Protecting Group with Sensitivity to Multiphoton Excitation

Fedoryak and Dore (2002) described the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline. This compound exhibits a higher single-photon quantum efficiency compared to other caging groups and has sufficient sensitivity to multiphoton-induced photolysis for in vivo use, making it valuable for biological applications (Fedoryak & Dore, 2002).

Efficient Anti-Coccidial Drug Synthesis

Zhang, Yao, and Liu (2017) detailed an improved synthesis method for Halofuginone hydrobromide, an effective anti-coccidial drug. This study presents a convenient and low-cost preparation technique, highlighting the pharmaceutical development prospects of halofuginone hydrobromide for large-scale production. The anti-coccidial properties were validated, demonstrating the drug's efficacy against poultry diseases (Zhang, Yao, & Liu, 2017).

Cu-Catalyzed N-Arylation of Azoles in Water

Wang et al. (2012) investigated the use of 6,7-Dihydroquinolin-8(5H)-one oxime as a ligand in the CuI-catalyzed N-arylation of imidazoles with aryl iodides, bromides, and electron-deficient chlorides in water. This study demonstrated the catalyst system's efficiency, enabling high yields under low catalyst loading, which is significant for green chemistry applications (Wang, Fuxing, Daizhi, Jiangxi, & Li, 2012).

Antibacterial Activities of Phenoxy Quinolines

Arshad et al. (2022) synthesized new 6-Bromoquinolin-4-ol derivatives and studied their antibacterial activities against ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). This research not only explores the synthesis process but also evaluates the antibacterial efficacy, providing valuable insights into developing new antimicrobial agents (Arshad, Rasool, Qamar, Shah, & Zakaria, 2022).

Properties

IUPAC Name

3-bromo-7,8-dihydro-6H-quinolin-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO.ClH/c10-6-4-7-8(11-5-6)2-1-3-9(7)12;/h4-5H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKZDGFROFRNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=N2)Br)C(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137987-02-9
Record name 3-bromo-5,6,7,8-tetrahydroquinolin-5-one hydrochloride
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